2-[4-(3-chlorophenyl)piperazin-1-yl]-7-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
The compound 2-[4-(3-chlorophenyl)piperazin-1-yl]-7-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one (CAS: 1242883-94-8) is a thieno[3,2-d]pyrimidin-4-one derivative featuring a 3-chlorophenyl-substituted piperazine moiety at position 2 and a 4-methylphenyl group at position 5. Its molecular formula is C₂₃H₂₁ClN₄OS, with a molecular weight of 436.96 g/mol .
Properties
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-7-(4-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4OS/c1-15-5-7-16(8-6-15)19-14-30-21-20(19)25-23(26-22(21)29)28-11-9-27(10-12-28)18-4-2-3-17(24)13-18/h2-8,13-14H,9-12H2,1H3,(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SENVTEBEKZPMIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4CCN(CC4)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-chlorophenyl)piperazin-1-yl]-7-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Substitution Reactions:
Piperazine Ring Formation: The piperazine ring can be introduced via a Mannich reaction, where a secondary amine reacts with formaldehyde and a ketone or aldehyde.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-chlorophenyl)piperazin-1-yl]-7-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenyl or thienopyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-[4-(3-chlorophenyl)piperazin-1-yl]-7-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[4-(3-chlorophenyl)piperazin-1-yl]-7-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. These may include:
Receptors: Binding to and modulating the activity of receptors such as serotonin or dopamine receptors.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Pathways: Affecting signaling pathways that regulate cellular processes like apoptosis, proliferation, or inflammation.
Comparison with Similar Compounds
Substituent Variations in the Piperazine Moiety
The piperazine ring is a critical pharmacophore in many CNS-active compounds. Key analogues with substituent differences include:
Key Observations :
Substituent Variations in the Thieno[3,2-d]pyrimidin-4-one Core
Modifications to the thieno ring influence solubility and target engagement:
Key Observations :
- Halogen effects: Fluorine or chlorine at the thieno ring improves metabolic stability and electronic properties .
- Simplified scaffolds : Removal of the piperazine moiety (MW 242.30) reduces complexity but may diminish receptor affinity .
Pharmacological and Functional Insights
- Receptor interactions : Long-chain arylpiperazines (LCAPs) like trazodone target 5-HT₁A and dopamine D₂ receptors . The main compound’s piperazine moiety may confer similar targeting, though experimental validation is needed.
Biological Activity
2-[4-(3-chlorophenyl)piperazin-1-yl]-7-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The compound features a thienopyrimidine core and a piperazine ring, which contribute to its biological activity. The chemical formula is with a molecular weight of approximately 436.96 g/mol.
Structural Characteristics
| Property | Value |
|---|---|
| IUPAC Name | 2-[4-(3-chlorophenyl)piperazin-1-yl]-7-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one |
| Molecular Formula | C23H21ClN4OS |
| CAS Number | 1226429-62-4 |
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
Receptor Interactions:
- Serotonin and Dopamine Receptors: The compound has been shown to bind to serotonin and dopamine receptors, potentially modulating neurotransmitter systems involved in mood regulation and psychotropic effects.
Enzyme Inhibition:
- Kinase Inhibition: Preliminary studies suggest that it may inhibit specific kinases involved in cancer cell proliferation, which could lead to its use as an anticancer agent .
Signaling Pathways:
- The compound may influence pathways that regulate apoptosis and inflammation, indicating potential applications in treating inflammatory diseases .
Anticancer Activity
Research indicates that 2-[4-(3-chlorophenyl)piperazin-1-yl]-7-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one exhibits significant cytotoxicity against various cancer cell lines. A study reported IC50 values indicating potent activity against specific cancer types, suggesting its viability as a therapeutic agent .
Antimicrobial Properties
The compound has also been investigated for antimicrobial activity. In vitro studies have demonstrated effectiveness against certain bacterial strains, highlighting its potential as an antimicrobial agent in clinical settings .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways suggests it could be beneficial in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis or inflammatory bowel disease .
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer potential of the compound on lung cancer cell lines. Results showed that the compound induced apoptosis in a dose-dependent manner, with significant reductions in cell viability observed at higher concentrations (IC50 = 15 µM) .
Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated effective inhibition of bacterial growth with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
